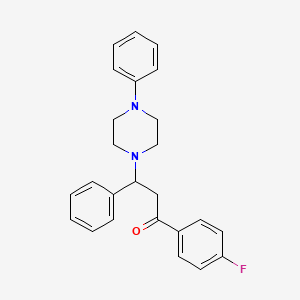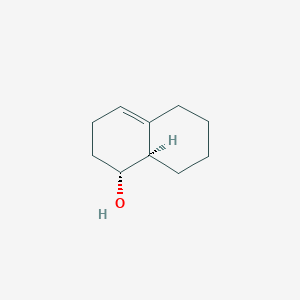
(1R,8aR)-1,2,3,5,6,7,8,8a-octahydronaphthalen-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,8aR)-1,2,3,5,6,7,8,8a-octahydronaphthalen-1-ol is a bicyclic organic compound with a unique structure that includes a hydroxyl group attached to the first carbon of the octahydronaphthalene ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,8aR)-1,2,3,5,6,7,8,8a-octahydronaphthalen-1-ol typically involves the hydrogenation of naphthalene derivatives under specific conditions. One common method includes the catalytic hydrogenation of 1-naphthol using a palladium catalyst under high pressure and temperature. The reaction conditions often involve temperatures ranging from 100°C to 200°C and hydrogen pressures of 50-100 atm .
Industrial Production Methods
Industrial production of this compound may involve similar hydrogenation processes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the desired product. Additionally, purification steps such as distillation and crystallization are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
(1R,8aR)-1,2,3,5,6,7,8,8a-octahydronaphthalen-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes using reagents such as chromium trioxide or potassium permanganate.
Reduction: The compound can be reduced to form corresponding alkanes using hydrogen gas and a suitable catalyst.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides using reagents like thionyl chloride.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, potassium permanganate in aqueous solution.
Reduction: Hydrogen gas with palladium or platinum catalysts.
Substitution: Thionyl chloride, phosphorus tribromide.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkanes.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, (1R,8aR)-1,2,3,5,6,7,8,8a-octahydronaphthalen-1-ol is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential effects on cellular processes. It has been investigated for its role in modulating enzyme activity and as a potential ligand for receptor studies .
Medicine
In medicine, this compound is explored for its potential therapeutic properties. It has shown promise in preliminary studies as an anti-inflammatory agent and in the treatment of certain neurological disorders .
Industry
Industrially, this compound is used in the synthesis of fragrances and flavoring agents due to its pleasant odor. It is also employed in the production of certain polymers and resins .
Mechanism of Action
The mechanism of action of (1R,8aR)-1,2,3,5,6,7,8,8a-octahydronaphthalen-1-ol involves its interaction with specific molecular targets. In biological systems, it may act as an enzyme modulator, influencing the activity of enzymes involved in metabolic pathways. Additionally, it can bind to receptors, altering signal transduction pathways and leading to various physiological effects .
Comparison with Similar Compounds
Similar Compounds
(1R,8aR)-1-methyl-octahydropyrrolo[1,2-a]piperazine-3,4-dione: This compound has a similar bicyclic structure but includes a piperazine ring, which imparts different chemical properties.
(1R,8aR)-1,2,3,4,6,7,8,8a-Octahydropyrrolo[1,2-a]pyrazine-1-carboxylic acid: Another similar compound with a pyrazine ring, used in different chemical and biological applications.
Uniqueness
(1R,8aR)-1,2,3,5,6,7,8,8a-octahydronaphthalen-1-ol is unique due to its specific hydroxyl group placement and the resulting chemical reactivity. This makes it a versatile compound for various synthetic and research applications, distinguishing it from other similar bicyclic compounds .
Properties
CAS No. |
41727-79-1 |
|---|---|
Molecular Formula |
C10H16O |
Molecular Weight |
152.23 g/mol |
IUPAC Name |
(1R,8aR)-1,2,3,5,6,7,8,8a-octahydronaphthalen-1-ol |
InChI |
InChI=1S/C10H16O/c11-10-7-3-5-8-4-1-2-6-9(8)10/h5,9-11H,1-4,6-7H2/t9-,10-/m1/s1 |
InChI Key |
UNZKEQURSALCLE-NXEZZACHSA-N |
Isomeric SMILES |
C1CCC2=CCC[C@H]([C@@H]2C1)O |
Canonical SMILES |
C1CCC2=CCCC(C2C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(2-Bromophenanthridin-6-yl)amino]propan-1-ol](/img/structure/B14668741.png)
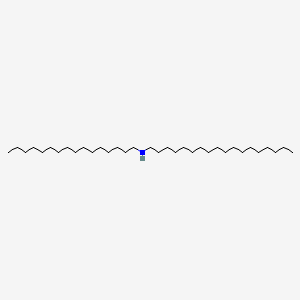
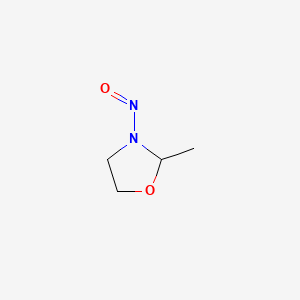

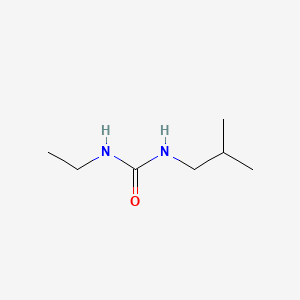
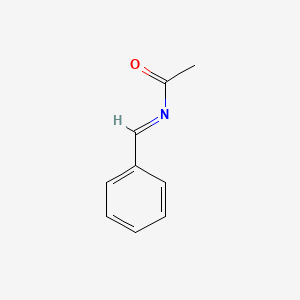
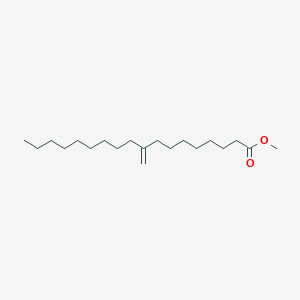
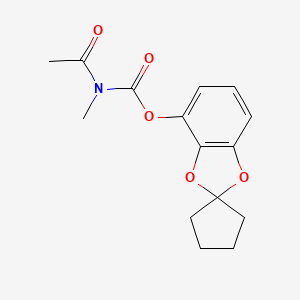
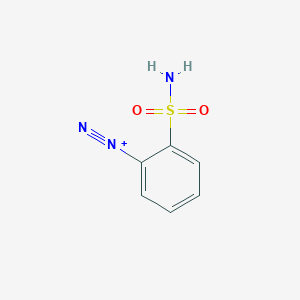
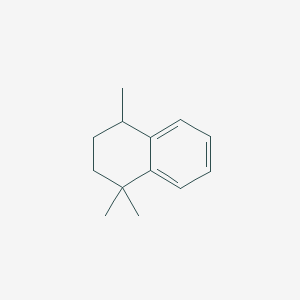
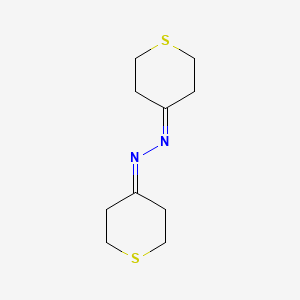
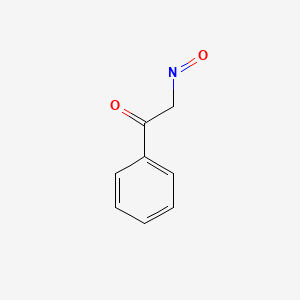
![Pyridinium, 1-[(methylphenylamino)carbonyl]-, chloride](/img/structure/B14668832.png)
